Follicular gonadotropin-releasing peptide(human)
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Overview
Description
Follicular Gonadotropin-Releasing Peptide (human) is a peptide isolated from human follicular fluid. It plays a crucial role in the regulation of reproductive hormones, specifically by stimulating the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary gland . This peptide is distinct from the hypothalamic gonadotropin-releasing hormone (GnRH) in its amino acid composition and sequence .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Follicular Gonadotropin-Releasing Peptide (human) involves the isolation of the peptide from human follicular fluid. The process begins with the acidification of follicular fluid, followed by the addition of cold ethanol. The mixture is then centrifuged, and the supernatant is dried by rotary evaporation. The residue is dissolved in distilled water and lyophilized to yield a white powder . Further purification is achieved using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production methods for this peptide are not well-documented, but they likely involve similar steps to the laboratory synthesis, scaled up for larger quantities. This includes the use of advanced purification techniques to ensure the peptide’s purity and activity.
Chemical Reactions Analysis
Types of Reactions: Follicular Gonadotropin-Releasing Peptide (human) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions: The synthesis and purification of this peptide involve reagents such as ethanol, distilled water, and various chromatography media. The conditions include low temperatures for ethanol precipitation and specific pH adjustments for peptide stability .
Major Products Formed: The major product formed from these reactions is the purified Follicular Gonadotropin-Releasing Peptide (human) itself, with a confirmed amino acid sequence of H-Thr-Asp-Thr-Ser-His-His-Asp-Gln-Asp-His-Pro-Thr-Phe-Asn-OH .
Scientific Research Applications
Follicular Gonadotropin-Releasing Peptide (human) has several scientific research applications:
Chemistry: Used in studies related to peptide synthesis and purification techniques.
Mechanism of Action
Follicular Gonadotropin-Releasing Peptide (human) exerts its effects by binding to specific receptors on the anterior pituitary gland, stimulating the release of FSH and LH. These hormones then act on the gonads to regulate the production of sex steroids and gametogenesis . The peptide’s activity is mediated through G-protein coupled receptors, leading to the activation of intracellular signaling pathways involving calcium and protein kinase C .
Comparison with Similar Compounds
Gonadotropin-Releasing Hormone (GnRH): A hypothalamic peptide that also stimulates the release of FSH and LH but has a different amino acid sequence and structure.
Kisspeptin: Another peptide involved in the regulation of GnRH secretion and reproductive hormone release.
Uniqueness: Follicular Gonadotropin-Releasing Peptide (human) is unique in its specific amino acid sequence and its origin from human follicular fluid. Unlike GnRH, it has a distinct structure and potentially different regulatory mechanisms .
Properties
Molecular Formula |
C68H94N22O27 |
---|---|
Molecular Weight |
1651.6 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C68H94N22O27/c1-29(92)52(71)64(112)83-42(21-51(101)102)61(109)88-53(30(2)93)66(114)87-45(25-91)62(110)80-39(16-34-23-73-27-76-34)57(105)79-38(15-33-22-72-26-75-33)58(106)82-40(19-49(97)98)59(107)78-36(11-12-47(69)95)55(103)81-41(20-50(99)100)60(108)85-43(17-35-24-74-28-77-35)67(115)90-13-7-10-46(90)63(111)89-54(31(3)94)65(113)84-37(14-32-8-5-4-6-9-32)56(104)86-44(68(116)117)18-48(70)96/h4-6,8-9,22-24,26-31,36-46,52-54,91-94H,7,10-21,25,71H2,1-3H3,(H2,69,95)(H2,70,96)(H,72,75)(H,73,76)(H,74,77)(H,78,107)(H,79,105)(H,80,110)(H,81,103)(H,82,106)(H,83,112)(H,84,113)(H,85,108)(H,86,104)(H,87,114)(H,88,109)(H,89,111)(H,97,98)(H,99,100)(H,101,102)(H,116,117)/t29-,30-,31-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,52+,53+,54+/m1/s1 |
InChI Key |
DKEYLEJGJQNZKF-CKJSUDEXSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N4CCC[C@H]4C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC(=O)N)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC(=O)N)C(=O)O)N)O |
Origin of Product |
United States |
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